

# Phoslactomycin A chemical formula and properties

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## Compound of Interest

Compound Name: *Phoslactomycin A*

Cat. No.: *B048804*

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An In-depth Technical Guide to **Phoslactomycin A**

## Introduction

**Phoslactomycin A** (PLMA) is a natural product isolated from species of the bacterium *Streptomyces*.<sup>[1]</sup> It belongs to a class of polyketide-derived antibiotics known as the phoslactomycins.<sup>[2]</sup> These compounds are of significant interest to the scientific community due to their potent and selective inhibitory activity against Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in numerous critical cellular processes.<sup>[1][3]</sup> The ability of **Phoslactomycin A** to modulate PP2A activity makes it a valuable chemical probe for studying cellular signaling and a potential lead compound in the development of therapeutics for diseases such as cancer.<sup>[3][4]</sup>

## Chemical and Physical Properties

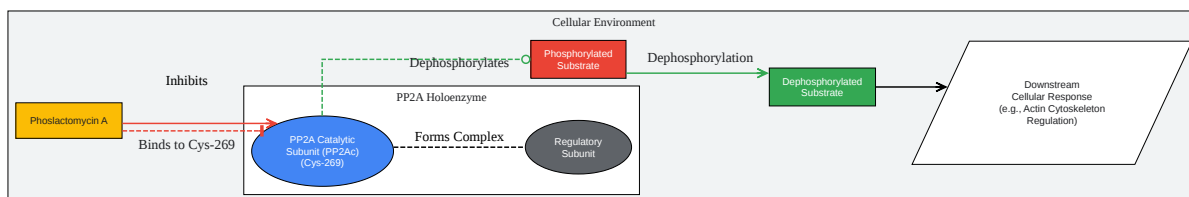
The fundamental chemical and physical characteristics of **Phoslactomycin A** are summarized in the table below, providing a quantitative overview of its key properties.

Property	Value	Source
Molecular Formula	C <sub>29</sub> H <sub>46</sub> NO <sub>10</sub> P	PubChem[5]
Molecular Weight	599.6 g/mol	PubChem[5]
IUPAC Name	[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylpropanoate	PubChem[5]
CAS Number	122856-25-1	PubChem[5]
XLogP3	-0.4	PubChem[5]

## Biological Activity and Mechanism of Action

**Phoslactomycin A** is recognized as a potent and selective inhibitor of the serine/threonine protein phosphatase 2A (PP2A). [3][6] PP2A is a crucial enzyme that regulates a wide array of cellular functions, including cell cycle progression, signal transduction, and apoptosis, by dephosphorylating key protein substrates.

The inhibitory action of **Phoslactomycin A** is highly specific. It has been demonstrated that PLMA directly binds to the catalytic subunit of PP2A (PP2Ac). [3][6] The binding site has been pinpointed to a specific amino acid residue, Cysteine-269 (Cys-269), within the catalytic domain of PP2Ac. [3][7] This interaction with Cys-269 is critical for the potent inhibition of the phosphatase's activity. [3] By inhibiting PP2A, **Phoslactomycin A** leads to a hyperphosphorylated state of PP2A substrates. One of the notable downstream effects is the disruption of the actin cytoskeleton. [8] Studies have shown that treatment of cells with phoslactomycins induces the depolymerization of actin filaments, which suggests that PP2A plays a role in regulating the organization and dynamics of the actin cytoskeleton. [8]



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Mechanism of **Phoslactomycin A** inhibition of Protein Phosphatase 2A (PP2A).

## Quantitative Data

The inhibitory potency of phoslactomycins against protein phosphatases has been quantified in vitro. The following table summarizes the available data.

Compound Family	Target Enzyme	IC <sub>50</sub> Value	Notes	Source
Phoslactomycins (PLMs)	Protein Phosphatase 2A (PP2A)	4.7 $\mu$ M	This value was determined for the phoslactomycin family in general.	[8]
Phoslactomycins (PLMs)	Protein Phosphatase 1 (PP1)	> 4.7 $\mu$ M	PLMs inhibit PP2A at lower concentrations than PP1, indicating selectivity.	[8]

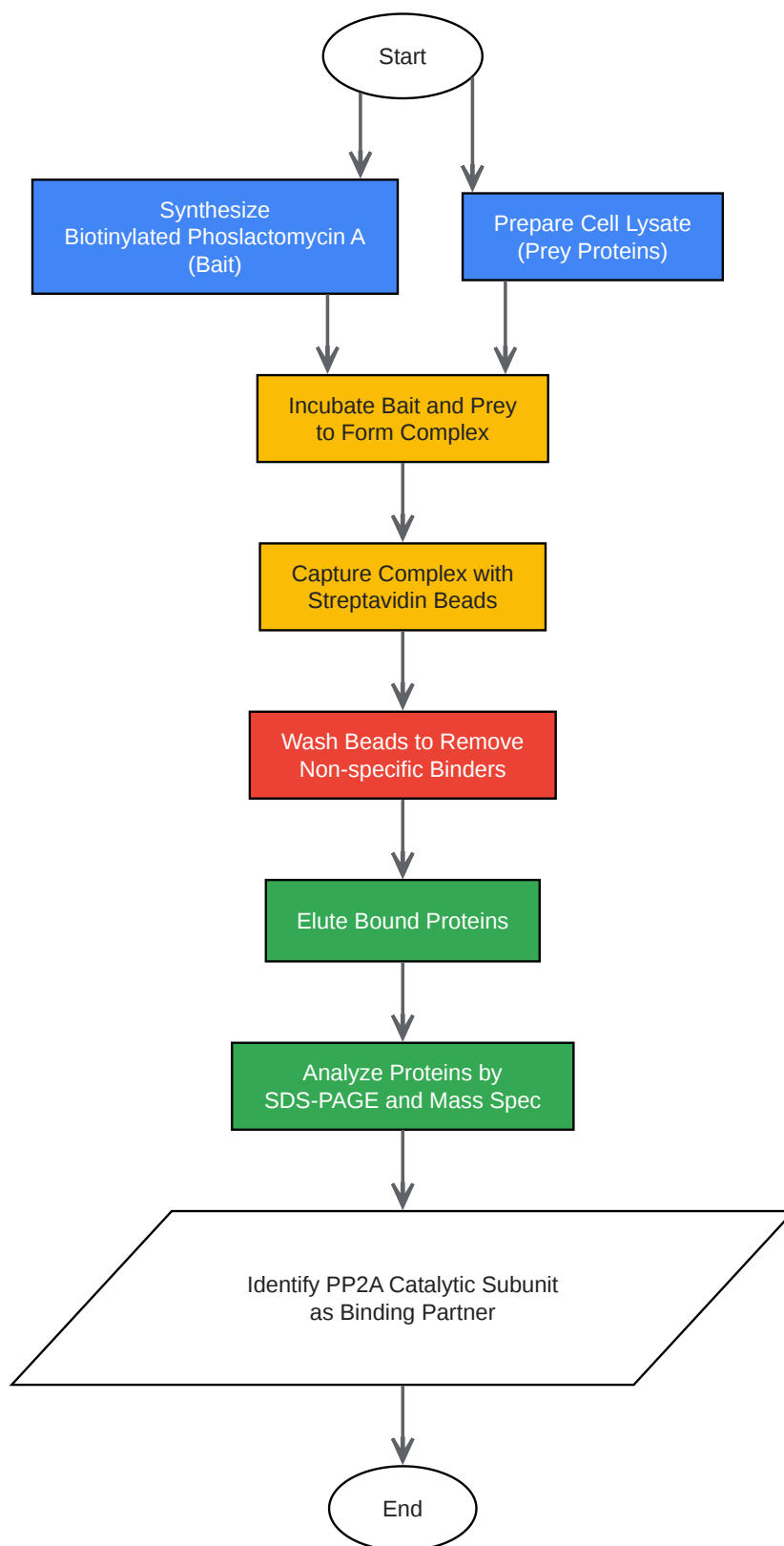
## Experimental Protocols

### Identification of Phoslactomycin A Binding Target using Biotinylated Probes

A key experiment to elucidate the direct molecular target of **Phoslactomycin A** involves the use of a biotin-tagged version of the molecule in a pull-down assay.<sup>[3][7]</sup> This chemical genetics approach allows for the specific isolation and identification of proteins that physically interact with the compound.

#### Methodology:

- Synthesis of Biotinylated **Phoslactomycin A** (Biotin-PLMA): **Phoslactomycin A** is chemically modified to incorporate a biotin molecule, typically via a linker arm to minimize steric hindrance. This creates a "bait" molecule.
- Cell Lysis: Target cells (e.g., human cell lines) are cultured and then lysed to release their protein contents into a solution known as the cell lysate.
- Incubation: The biotin-PLMA is added to the cell lysate and incubated to allow for the formation of a complex between the biotin-PLMA and its binding partner(s).
- Affinity Purification: The lysate is then passed over a solid support matrix (e.g., streptavidin-coated beads). Streptavidin has an extremely high affinity for biotin, causing the biotin-PLMA and any proteins bound to it to be captured on the beads.
- Washing: The beads are washed extensively to remove non-specifically bound proteins.
- Elution and Identification: The specifically bound proteins are eluted from the beads. These proteins are then typically separated by SDS-PAGE and identified using mass spectrometry. In the case of **Phoslactomycin A**, this method identified the PP2A catalytic subunit as the direct binding partner.<sup>[3][7]</sup>



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Workflow for identifying the protein target of **Phoslactomycin A**.

## In Vitro Protein Phosphatase 2A Inhibition Assay

To quantify the inhibitory activity of **Phoslactomycin A** on PP2A, a direct enzymatic assay is employed. This assay measures the rate of dephosphorylation of a substrate by purified PP2A in the presence and absence of the inhibitor.

### Methodology:

- Reagents:
  - Purified PP2A enzyme.
  - A suitable phosphorylated substrate. A common choice is a synthetic phosphopeptide, or a chromogenic substrate like p-nitrophenyl phosphate (pNPP) which turns yellow upon dephosphorylation.<sup>[6]</sup>
  - Assay buffer providing optimal pH and ionic conditions for the enzyme.
  - **Phoslactomycin A** dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
  - A stop solution to terminate the reaction.
- Assay Procedure:
  - The purified PP2A enzyme is pre-incubated with different concentrations of **Phoslactomycin A** (or vehicle control) for a defined period to allow for inhibitor binding.
  - The enzymatic reaction is initiated by the addition of the phosphorylated substrate.
  - The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C). The reaction conditions are set to ensure the rate of product formation is linear over time.
  - The reaction is terminated by adding a stop solution.
- Detection:

- The amount of product (dephosphorylated substrate or released phosphate) is quantified. If using pNPP, this is done by measuring the absorbance of the yellow p-nitrophenol product at 405 nm.[6]
- Data Analysis:
  - The rate of the enzymatic reaction is calculated for each concentration of **Phoslactomycin A**.
  - The percentage of inhibition is determined relative to the control (no inhibitor).
  - The IC<sub>50</sub> value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic curve).

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